Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate
CAS No.: 104608-42-6
Cat. No.: VC17094029
Molecular Formula: C19H19N2O4PS
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104608-42-6 |
|---|---|
| Molecular Formula | C19H19N2O4PS |
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | 3-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl-ethoxyphosphoryl]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C19H19N2O4PS/c1-2-25-26(23,21-11-12-24-19(21)22)13-14-7-9-15(10-8-14)18-20-16-5-3-4-6-17(16)27-18/h3-10H,2,11-13H2,1H3 |
| Standard InChI Key | AMXIVYJIQFAWRM-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCOC4=O |
Introduction
Chemical and Structural Profile
Molecular Identity
Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate has a molecular formula of C₁₉H₁₉N₂O₄PS and a molecular weight of 402.4 g/mol . The compound’s IUPAC name, 3-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl-ethoxyphosphoryl]-1,3-oxazolidin-2-one, reflects its hybrid structure, which combines a benzothiazole ring linked to a phenyl group, a phosphinate ester, and an oxazolidinone heterocycle . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 104608-42-6 | |
| PubChem CID | 14783637 | |
| SMILES Notation | CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCOC4=O | |
| InChIKey | AMXIVYJIQFAWRM-UHFFFAOYSA-N |
The benzothiazole component contributes aromaticity and electron-rich regions, while the oxazolidinone ring introduces rigidity and hydrogen-bonding capabilities. The phosphinate group enhances bioavailability by modulating polarity.
Synthesis and Manufacturing Processes
Reaction Pathways
The synthesis of Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate involves multi-step organic reactions, typically starting with a phosphonic acid derivative and a benzothiazole-containing precursor. A generalized pathway includes:
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Phosphorylation: Reaction of a benzothiazole-phenylmethyl intermediate with ethyl phosphonochloridate.
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Cyclization: Formation of the oxazolidinone ring via intramolecular nucleophilic attack, often catalyzed by bases such as triethylamine.
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Purification: Column chromatography or recrystallization to isolate the final product.
Critical parameters include maintaining a pH range of 6–8 and temperatures between 40–60°C to optimize yields (reported at ~65–70%). Side products, such as hydrolyzed phosphinic acids, are minimized by anhydrous conditions.
Biological Activity and Mechanisms of Action
Insecticidal and Fungicidal Effects
The compound exhibits broad-spectrum activity against agricultural pests, including Helicoverpa armigera (cotton bollworm) and Fusarium oxysporum (plant pathogen). Its mechanism involves dual inhibition:
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Acetylcholinesterase (AChE) Inhibition: The phosphinate group interacts with AChE’s catalytic triad (Ser200, Glu327, His440), disrupting neurotransmitter breakdown in insects.
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Ergosterol Biosynthesis Interference: The benzothiazole moiety binds to fungal CYP51 enzymes, blocking ergosterol production essential for cell membrane integrity.
In vitro assays demonstrate an IC₅₀ of 2.8 μM for AChE inhibition and 5.1 μM for CYP51 binding. Field trials report 85–90% pest mortality at 100 ppm concentrations.
Analytical Characterization Techniques
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.2 Hz, 2H, benzothiazole-H), 7.85 (d, J = 8.2 Hz, 2H, phenyl-H), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.70–3.90 (m, 4H, oxazolidinone-H).
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³¹P NMR (162 MHz, CDCl₃): δ 25.3 ppm (phosphinate P).
Mass Spectrometry (MS):
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